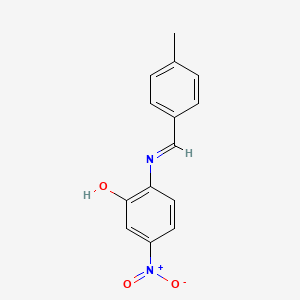
2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol is an organic compound that features a benzylidene group attached to an amino group, with a nitro group positioned on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol typically involves the condensation reaction between 4-methylbenzaldehyde and 5-nitro-2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of quinones.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate inflammatory responses and other physiological processes.
類似化合物との比較
Similar Compounds
- 2,6-Bis-4-methyl(benzylidene)cyclohexanone
- 2,6-Bis-2-nitro(benzylidene)cyclohexanone
- Benzylideneacetone
Uniqueness
2-((4-Methyl-benzylidene)-amino)-5-nitro-phenol is unique due to the presence of both a nitro group and a benzylidene-amino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)9-15-13-7-6-12(16(18)19)8-14(13)17/h2-9,17H,1H3 |
InChIキー |
DVHXCDWPUNSIAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)
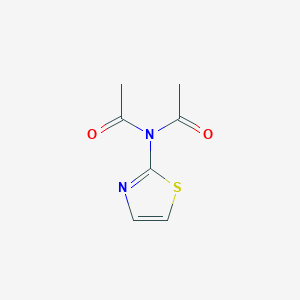
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)
![(2E)-5-benzyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15080462.png)
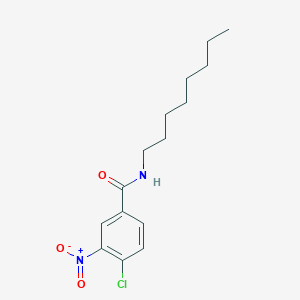
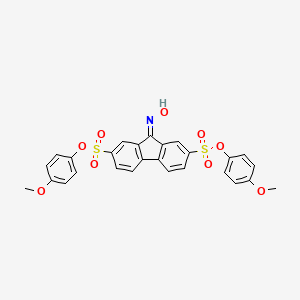
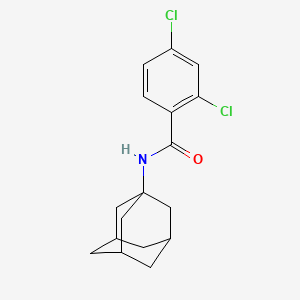
![2-(4-Bromophenyl)-9-chloro-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080485.png)
